Molecular Weight Reduction vs. 6-Aryl-Substituted ERK5 Hits Enables Fragment-Based and Scaffold-Hopping Approaches
The target compound (MW 302.32) is the minimal 3-cyanopyridine thioether scaffold lacking 6-position substitution, in contrast to the validated ERK5 inhibitor hit compound 68 (2-(2-((3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl)thio)acetamido)acetic acid) which carries a 6-phenyl group and an elaborated glycine-amide side chain. The 6-phenyl deletion alone reduces molecular weight by approximately 77 Da (≥25% reduction versus the ~379 Da 6-phenyl methyl ester analog), positioning the target compound closer to fragment-like chemical space (MW < 300) while retaining the core pharmacophore . Three regions of the 3-cyanopyridine scaffold were identified for SAR exploration: the thioether side chain, the aryl substituent, and the 3-cyano isostere . The target compound's unsubstituted 6-position provides an unencumbered vector for systematic aryl introduction, enabling divergent library synthesis that is precluded in the already-elaborated hits 67 and 68 [1].
| Evidence Dimension | Molecular weight and synthetic accessibility for SAR diversification |
|---|---|
| Target Compound Data | MW = 302.32 g/mol; 0 substituents at pyridine 6-position; 1 step from 3-cyano-4-(4-fluorophenyl)-2-pyridinethiol |
| Comparator Or Baseline | Compound 68 (Myers 2013): MW ≈ 463 g/mol (estimated for C23H19FN4O4S); 6-phenyl substitution requiring Suzuki coupling; 3+ synthetic steps beyond thiol intermediate |
| Quantified Difference | MW reduction of ~161 g/mol (35%); elimination of at least 1 palladium-catalyzed cross-coupling step; 6-position available for systematic SAR |
| Conditions | Comparative structural analysis based on published synthetic routes in Myers (2013) PhD thesis and vendor-reported synthesis pathway |
Why This Matters
For procurement decisions in early-stage medicinal chemistry, the minimal scaffold offers a more synthetically tractable starting point for divergent library synthesis, reducing the per-analog synthetic burden by at least one step compared to 6-aryl pre-installed analogs.
- [1] Myers, S. M. (2013). Discovery and optimisation of small-molecule ERK5 inhibitors as cancer therapeutics. PhD Thesis, Newcastle University. SAR identified three regions: thioether side chain, aryl substituent, and 3-cyano isostere. Compounds 67 and 68 carry 6-phenyl and amide side chains. View Source
